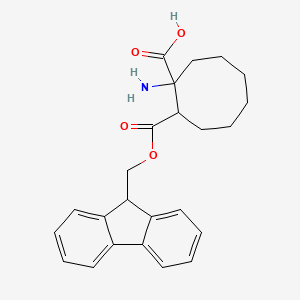
Fmoc-1-amino-1-cyclooctanecarboxylic-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-1-amino-1-cyclooctanecarboxylic acid is a chemical compound with the molecular formula C24H27NO4 and a molecular weight of 393.48 g/mol . It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 1-amino-1-cyclooctanecarboxylic acid. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-1-amino-1-cyclooctanecarboxylic acid typically involves the protection of the amino group of 1-amino-1-cyclooctanecarboxylic acid with the Fmoc group. This can be achieved through the reaction of 1-amino-1-cyclooctanecarboxylic acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production methods for Fmoc-1-amino-1-cyclooctanecarboxylic acid involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-1-amino-1-cyclooctanecarboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HATU or DIC.
Substitution Reactions: Substitution of the amino group with other functional groups under appropriate conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Coupling: HATU or DIC in the presence of a base like DIPEA in DMF.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Deprotection: 1-amino-1-cyclooctanecarboxylic acid.
Coupling: Peptides or peptide derivatives.
Substitution: Functionalized derivatives of 1-amino-1-cyclooctanecarboxylic acid.
Scientific Research Applications
Fmoc-1-amino-1-cyclooctanecarboxylic acid has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for various biological studies.
Material Science: Applied in the synthesis of peptide-based materials with unique properties.
Mechanism of Action
The mechanism of action of Fmoc-1-amino-1-cyclooctanecarboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-1-amino-1-cyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclooctane ring.
Fmoc-1-amino-1-cyclopentanecarboxylic acid: Similar structure but with a cyclopentane ring.
Uniqueness
Fmoc-1-amino-1-cyclooctanecarboxylic acid is unique due to its larger ring size, which can impart different conformational properties to the peptides synthesized using this compound. This can affect the biological activity and stability of the resulting peptides .
Properties
Molecular Formula |
C24H27NO4 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)cyclooctane-1-carboxylic acid |
InChI |
InChI=1S/C24H27NO4/c25-24(23(27)28)14-8-2-1-3-13-21(24)22(26)29-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,1-3,8,13-15,25H2,(H,27,28) |
InChI Key |
NJOGYEPEOPUUTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


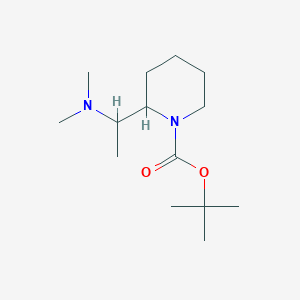
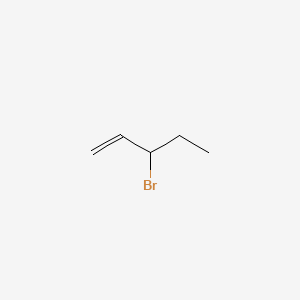
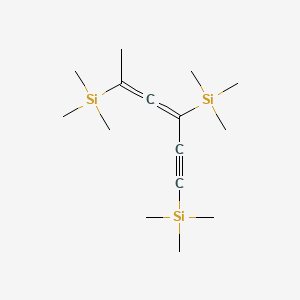
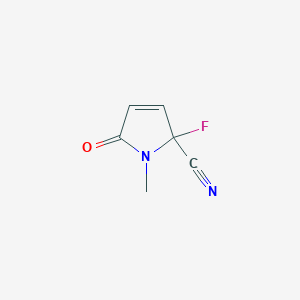
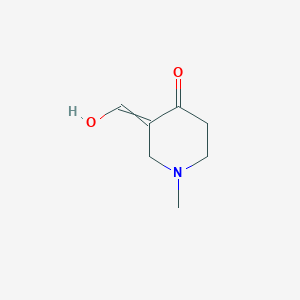
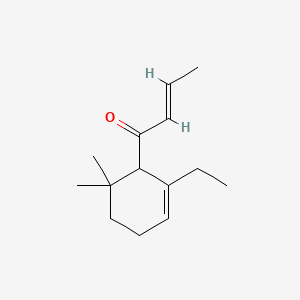
![1H-Pyrido[3,2-D][1,2]thiazine](/img/structure/B13955915.png)
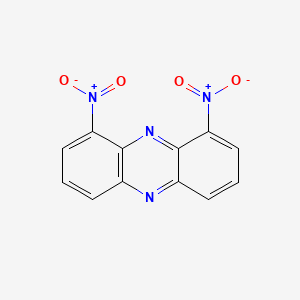
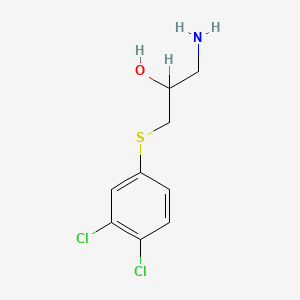

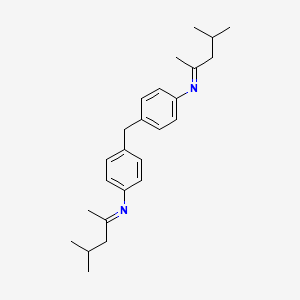
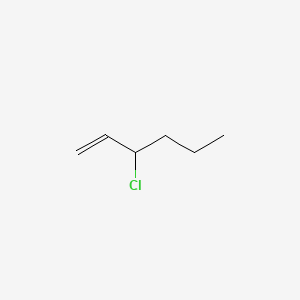
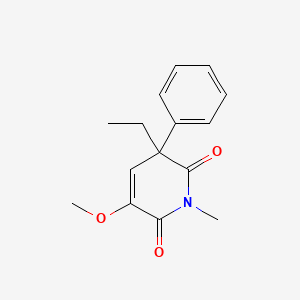
![Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid](/img/structure/B13955963.png)
